N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide
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Overview
Description
1-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)UREA is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonamide group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)UREA typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.
Coupling with the Phenyl Ring: The oxazole and sulfonamide moieties are then coupled with a phenyl ring through electrophilic aromatic substitution reactions.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with isocyanates or carbamoyl chlorides to form the urea group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
1-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)UREA has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)UREA involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
- 1-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-3-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)UREA
- 1-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-3-(1,1,1,3,3,3-HEXAFLUORO-2-ETHYLPROPAN-2-YL)UREA
Uniqueness: 1-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexafluoroisopropyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16F6N4O4S |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
1-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C16H16F6N4O4S/c1-8-9(2)25-30-12(8)26-31(28,29)11-6-4-10(5-7-11)23-13(27)24-14(3,15(17,18)19)16(20,21)22/h4-7,26H,1-3H3,(H2,23,24,27) |
InChI Key |
OUCLHMCRJNYLMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(C)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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